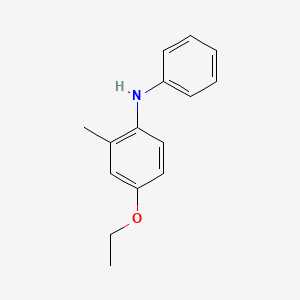
4-Ethoxy-N-phenyl-o-toluidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-N-phenyl-o-toluidine, also known as 4-ethoxy-2-methyl-N-phenylaniline, is an organic compound with the molecular formula C15H17NO. This compound is characterized by the presence of an ethoxy group (-OCH2CH3) attached to the fourth position of the phenyl ring, a phenyl group attached to the nitrogen atom, and a methyl group at the ortho position relative to the nitrogen. It is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-N-phenyl-o-toluidine typically involves the reaction of 4-ethoxyaniline with o-toluidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) and a solvent such as ethanol. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The product is then purified through distillation or recrystallization techniques to obtain a high-purity compound.
化学反応の分析
Types of Reactions: 4-Ethoxy-N-phenyl-o-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce amines or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOEt in ethanol under reflux.
Major Products Formed:
Oxidation: Quinones or nitroso derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Compounds with different alkoxy or aryloxy groups.
科学的研究の応用
4-Ethoxy-N-phenyl-o-toluidine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-Ethoxy-N-phenyl-o-toluidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or modulate the function of receptors related to cell proliferation and apoptosis. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
4-Methoxy-N-phenyl-o-toluidine: Similar structure with a methoxy group instead of an ethoxy group.
4-Ethoxy-N-phenyl-m-toluidine: Similar structure with the ethoxy group at the meta position.
4-Ethoxy-N-phenyl-p-toluidine: Similar structure with the ethoxy group at the para position.
Uniqueness: 4-Ethoxy-N-phenyl-o-toluidine is unique due to the specific positioning of the ethoxy and methyl groups, which can influence its reactivity, stability, and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
41570-56-3 |
|---|---|
分子式 |
C15H17NO |
分子量 |
227.3 g/mol |
IUPAC名 |
4-ethoxy-2-methyl-N-phenylaniline |
InChI |
InChI=1S/C15H17NO/c1-3-17-14-9-10-15(12(2)11-14)16-13-7-5-4-6-8-13/h4-11,16H,3H2,1-2H3 |
InChIキー |
YGLYYWZISFBCPU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)NC2=CC=CC=C2)C |
正規SMILES |
CCOC1=CC(=C(C=C1)NC2=CC=CC=C2)C |
Key on ui other cas no. |
41570-56-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















